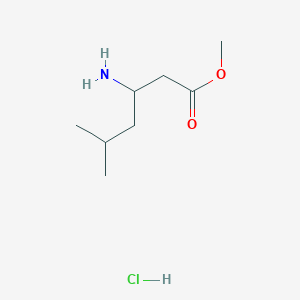
1-(2-chloro-4-methoxyphenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-methoxyphenyl)methanamine hydrochloride, also known as CMPMA, is an organic compound with a molecular formula of C8H11Cl2NO2•HCl. It is a white crystalline powder and is soluble in water. CMPMA is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Spectral Analysis
A study by Dekić et al. (2020) focuses on the synthesis of a novel coumarin derivative via the reaction of 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine, yielding good results. The reaction was performed in ethyl acetate in the presence of triethylamine, showcasing the compound's utility in synthesizing complex molecules. Detailed spectral analysis, including NMR and NOESY correlations, provided insights into the spatial orientation of the newly formed coumarin derivative (Dekić, Radulović, Ristić, Dekić, & Ristić, 2020).
Pharmacological Profiles and Metabolism
The compound's derivatives have been explored for their pharmacological potential. For instance, Pytka et al. (2015) characterized two phenylpiperazine derivatives for their antidepressant and anxiolytic-like effects in animal models, highlighting the compound's relevance in developing new therapeutic agents. These derivatives exhibited high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, indicating the compound's significance in neuroscience research (Pytka et al., 2015).
Material Science and Corrosion Inhibition
In the field of materials science, the derivative 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole was studied by Bentiss et al. (2009) for its ability to inhibit the corrosion of mild steel in hydrochloric acid medium. This study demonstrated the compound's efficacy as a corrosion inhibitor, reaching an inhibition efficiency of up to 98% at a specific concentration. The adsorption of the compound on the steel surface was found to obey Langmuir's isotherm, suggesting potential applications in industrial corrosion protection (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Environmental Studies
Environmental studies have also benefited from research on this compound. Satsuma and Masuda (2012) investigated the dechlorination of methoxychlor, a related organochlorine insecticide, by various environmental bacterial species. This study provides evidence of primary biodegradation pathways for methoxychlor in submerged environments, highlighting the ecological significance of the compound and its derivatives in understanding environmental degradation processes (Satsuma & Masuda, 2012).
Wirkmechanismus
Target of Action
Similar compounds such as 4-methoxyphenethylamine have been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases play a crucial role in the breakdown of monoamine neurotransmitters and in the regulation of mood and behavior.
Mode of Action
Based on the properties of similar compounds, it may interact with its targets, possibly monoamine oxidases, leading to the inhibition of the deamination process . This could result in an increase in the levels of monoamine neurotransmitters in the brain, potentially affecting mood and behavior.
Biochemical Pathways
If it acts similarly to 4-methoxyphenethylamine, it may affect the monoamine neurotransmitter pathways, particularly those involving tyramine and tryptamine . The downstream effects could include changes in mood and behavior due to altered neurotransmitter levels.
Result of Action
If it acts similarly to 4-methoxyphenethylamine, it could lead to increased levels of monoamine neurotransmitters in the brain, potentially affecting mood and behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of 1-(2-chloro-4-methoxyphenyl)methanamine hydrochloride . .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloro-4-methoxyphenyl)methanamine hydrochloride involves the reaction of 2-chloro-4-methoxybenzaldehyde with methylamine followed by reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-chloro-4-methoxybenzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-4-methoxybenzaldehyde is reacted with excess methylamine in ethanol to form the imine intermediate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the amine.", "Step 3: The resulting amine is dissolved in hydrochloric acid and the hydrochloride salt is formed by evaporation of the solvent." ] } | |
CAS-Nummer |
874482-97-0 |
Molekularformel |
C8H11Cl2NO |
Molekulargewicht |
208.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



